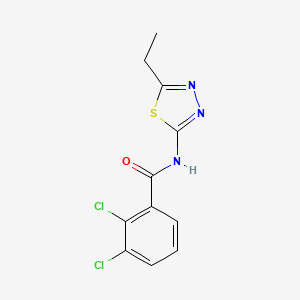

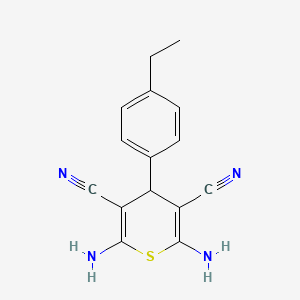

2,3-dichloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives similar to 2,3-dichloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide typically involves strategies such as the dehydrosulfurization of hydrazinecarbothioamide derivatives. An example includes the synthesis of 2,4-dichloro derivatives based on N, N' - disubstituted hydrazinecarbothioamide, achieving an 84% yield. The method employs a mixture of iodine and triethylamine in a DMF medium to obtain the target product, which is structurally confirmed by 1H and 13C NMR spectroscopy data (Pavlova et al., 2022).

Molecular Structure Analysis

The molecular structure of 2,3-dichloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide derivatives can be analyzed using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry. These techniques provide detailed information on the compound's structural characteristics, such as functional groups, molecular framework, and substituent effects. For instance, the crystal structure of related compounds shows the presence of intermolecular hydrogen bonds and π-π interactions, contributing to their stability and reactivity (Mo et al., 2011).

Chemical Reactions and Properties

1,3,4-Thiadiazole derivatives participate in various chemical reactions, leveraging their thiadiazole moiety for nucleophilic substitution, oxidative dimerization, and cyclization reactions. These reactions enable the synthesis of a wide range of heterocyclic compounds with potential biological and industrial applications. For example, oxidative dimerization of thioamides can yield 3,5-disubstituted 1,2,4-thiadiazoles, demonstrating the versatile reactivity of these compounds (Takikawa et al., 1985).

Scientific Research Applications

Synthesis and Chemical Transformations

Researchers have developed methodologies for the synthesis of thiadiazole derivatives, including compounds related to 2,3-dichloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide. These synthetic routes often involve oxidative dimerization of thioamides or reactions with electrophilic reagents, showcasing the versatility of thiadiazole compounds in chemical synthesis (Takikawa et al., 1985).

Potential Biological Activities

Certain derivatives have been synthesized with the aim of exploring their insecticidal activities. For example, a study focused on the synthesis of thiadiazole derivatives as precursors for novel heterocyclic compounds, demonstrating significant insecticidal activity against certain pests (Mohamed et al., 2020).

Anticancer Evaluations

Compounds containing the thiadiazole scaffold have been evaluated for their anticancer properties. A study synthesized Schiff’s bases containing thiadiazole and benzamide groups, showing promising in vitro anticancer activity against several human cancer cell lines, suggesting the therapeutic potential of these compounds (Tiwari et al., 2017).

Analytical Applications

Thiadiazole derivatives have been utilized in the development of sensitive and selective sensors for metal ions. For instance, a specific compound was used as a selective sensing material in a PVC membrane for chromium ion detection, highlighting the application of thiadiazole derivatives in environmental monitoring (Hajiaghababaei et al., 2016).

Photophysical Properties

The photophysical properties of thiadiazole derivatives have been investigated, with studies showing that these compounds can exhibit interesting fluorescence effects. This research suggests potential applications in fluorescent sensors and imaging agents (Matwijczuk et al., 2018).

properties

IUPAC Name |

2,3-dichloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2N3OS/c1-2-8-15-16-11(18-8)14-10(17)6-4-3-5-7(12)9(6)13/h3-5H,2H2,1H3,(H,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRCHZAVBUCHROD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)C2=C(C(=CC=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40977247 |

Source

|

| Record name | 2,3-Dichloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40977247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dichloro-n-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide | |

CAS RN |

6167-72-2 |

Source

|

| Record name | 2,3-Dichloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40977247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6,7-trimethyl-N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-2-quinazolinamine](/img/structure/B5513004.png)

![1-(2-chlorophenyl)-4-[(2-cyclopropyl-4-methyl-5-pyrimidinyl)carbonyl]-5-methyl-2-piperazinone](/img/structure/B5513012.png)

![methyl {10-[3-(4-morpholinyl)propanoyl]-10H-phenothiazin-2-yl}carbamate hydrochloride](/img/structure/B5513030.png)

![4-{4-[(4-methoxy-4-phenyl-1-piperidinyl)carbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5513032.png)

![2-amino-4-(2,5-dimethylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5513034.png)

![3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-phenyl-1-propanone](/img/structure/B5513040.png)

![3-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-2-(2,4,6-trimethyl-3-cyclohexen-1-yl)-1,3-oxazolidine](/img/structure/B5513058.png)

![2-(1-adamantyl)-N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]acetamide](/img/structure/B5513065.png)

![5-ethyl-4-{[4-(mesitylmethoxy)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5513088.png)

![ethyl 4-[(6-methyl-4-quinazolinyl)amino]benzoate](/img/structure/B5513094.png)